molecular formula C10H15BrSi B13701105 (3-Bromo-5-methylphenyl)trimethylsilane

(3-Bromo-5-methylphenyl)trimethylsilane

Cat. No.: B13701105
M. Wt: 243.21 g/mol
InChI Key: HNSSADBVEDYJPS-UHFFFAOYSA-N
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Description

(3-Bromo-5-methylphenyl)trimethylsilane: is an organosilicon compound with the molecular formula C10H15BrSi. It is a derivative of trimethylsilane, where the phenyl group is substituted with a bromine atom at the 3-position and a methyl group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-methylphenyl)trimethylsilane typically involves the bromination of 5-methylphenyltrimethylsilane. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 3-position. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using standard techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-5-methylphenyl)trimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., sodium hydroxide).

    Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases (e.g., potassium carbonate).

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products Formed:

    Substitution Reactions: Substituted phenyltrimethylsilanes.

    Coupling Reactions: Biaryl compounds.

    Reduction Reactions: 5-Methylphenyltrimethylsilane.

Scientific Research Applications

Chemistry: (3-Bromo-5-methylphenyl)trimethylsilane is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo cross-coupling reactions makes it valuable in the synthesis of biaryl compounds, which are important in medicinal chemistry.

Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It is involved in the development of new drugs and therapeutic agents.

Medicine: The compound is used in the synthesis of pharmaceutical intermediates. It plays a role in the development of new drugs, particularly those targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of (3-Bromo-5-methylphenyl)trimethylsilane involves its reactivity towards various nucleophiles and electrophiles. The bromine atom at the 3-position is highly reactive and can be easily substituted by nucleophiles. The trimethylsilyl group provides stability to the molecule and facilitates its participation in cross-coupling reactions. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the phenyl ring.

Comparison with Similar Compounds

    (3-Bromophenyl)trimethylsilane: Similar structure but lacks the methyl group at the 5-position.

    (3-Bromo-5-methoxyphenyl)trimethylsilane: Similar structure but has a methoxy group instead of a methyl group.

    (3-Bromo-4-methylphenyl)trimethylsilane: Similar structure but the methyl group is at the 4-position.

Uniqueness: (3-Bromo-5-methylphenyl)trimethylsilane is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This unique substitution pattern influences its reactivity and makes it suitable for specific synthetic applications. The presence of the trimethylsilyl group enhances its stability and reactivity in cross-coupling reactions, making it a valuable compound in organic synthesis.

Properties

Molecular Formula

C10H15BrSi

Molecular Weight

243.21 g/mol

IUPAC Name

(3-bromo-5-methylphenyl)-trimethylsilane

InChI

InChI=1S/C10H15BrSi/c1-8-5-9(11)7-10(6-8)12(2,3)4/h5-7H,1-4H3

InChI Key

HNSSADBVEDYJPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)[Si](C)(C)C

Origin of Product

United States

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